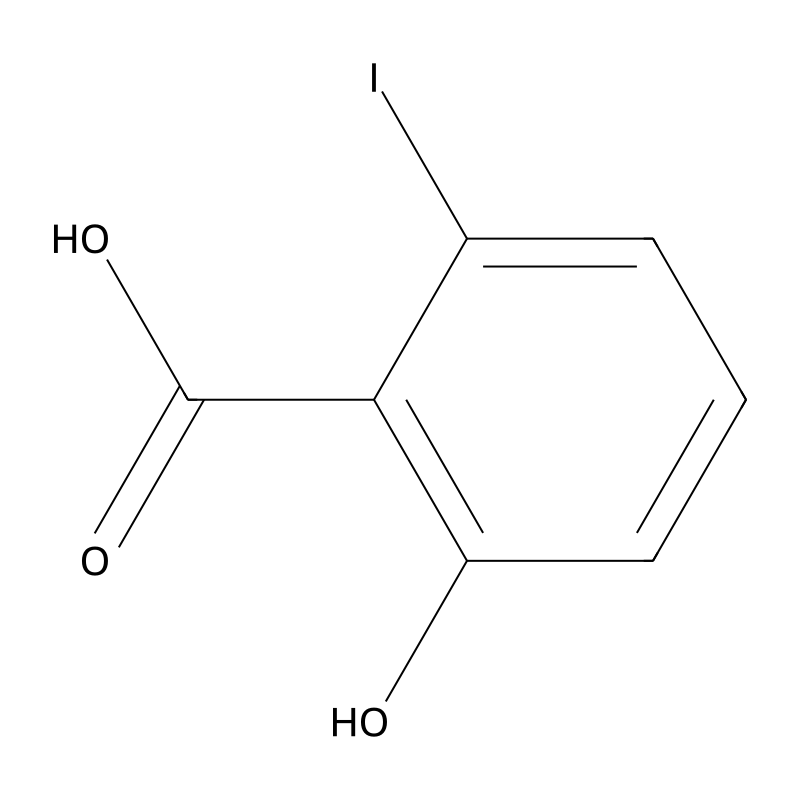

2-Hydroxy-6-iodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Precursor in Organic Synthesis:

The presence of both a hydroxyl and an iodine group makes 2-H-6-IBA a potentially valuable building block for organic synthesis. Researchers are investigating its use in the preparation of various complex molecules, including:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in their rings. 2-H-6-IBA could serve as a starting material for synthesizing specific heterocyclic structures with potential applications in medicinal chemistry and materials science.

Exploration of Biological Activity:

- Antimicrobial properties: Early studies have shown some inhibitory effects of 2-H-6-IBA against certain bacterial strains []. However, further investigation is necessary to determine its efficacy and mechanism of action.

Material Science Applications:

The unique properties of 2-H-6-IBA, including its potential for forming liquid crystals, are being explored for potential applications in material science:

- Liquid crystal precursors: 2-H-6-IBA could be used as a starting material for synthesizing specific liquid crystal molecules with desired properties for use in displays and other optoelectronic applications.

2-Hydroxy-6-iodobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 264.017 g/mol. This compound features a hydroxyl group (-OH) and an iodine atom attached to a benzoic acid structure, making it a member of the iodobenzoic acid family. It is characterized by its high density of approximately 2.2 g/cm³ and a boiling point of about 357.8 °C at standard atmospheric pressure . The presence of both the hydroxyl and iodine groups suggests potential applications in organic synthesis and material science.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds .

These reactions make it a versatile intermediate in organic chemistry.

The synthesis of 2-hydroxy-6-iodobenzoic acid can be achieved through several methods, including:

- Direct Iodination: Starting from 2-hydroxybenzoic acid, iodine can be introduced using electrophilic aromatic substitution methods.

- Functional Group Transformation: Existing benzoic acids can be modified through various reactions, such as Sandmeyer reactions or diazotization followed by hydrolysis .

- Multi-step Synthesis: Utilizing other iodinated compounds as precursors through a series of chemical transformations.

These methods highlight its accessibility for research and industrial applications.

2-Hydroxy-6-iodobenzoic acid serves multiple purposes in different fields:

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties may allow for applications in liquid crystal technologies.

- Pharmaceuticals: Potential use in drug development due to its biological activity .

Interaction studies involving 2-hydroxy-6-iodobenzoic acid focus on its reactivity with various biological molecules and its role as an intermediate in synthetic pathways. Research indicates that its iodinated structure may enhance interactions with proteins or enzymes, potentially leading to novel therapeutic agents .

Several compounds share structural similarities with 2-hydroxy-6-iodobenzoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Iodobenzoic Acid | Lacks hydroxyl group; used in similar reactions | |

| 5-Hydroxy-2-iodobenzoic Acid | Hydroxyl group at position 5; different reactivity | |

| 3-Hydroxy-4-iodobenzoic Acid | Hydroxyl group at position 3; potential for different biological activity |

The uniqueness of 2-hydroxy-6-iodobenzoic acid lies in its specific substitution pattern, which may influence its chemical reactivity and biological interactions compared to these similar compounds .

The synthesis of 2-hydroxy-6-iodobenzoic acid derivatives historically relies on phenolic carboxylation strategies, with the Kolbe-Schmitt reaction serving as a foundational method. This reaction involves the carboxylation of sodium phenoxide under high-pressure carbon dioxide (100 atm) at elevated temperatures (125°C), yielding salicylic acid derivatives. For instance, electrolysis of sodium phenoxide with carbon dioxide generates sodium salicylate, which is subsequently acidified to produce salicylic acid. This framework provides the aromatic hydroxy-acid backbone necessary for further functionalization.

Iodination of the salicylic acid scaffold is typically achieved via electrophilic aromatic substitution. The hydroxyl and carboxyl groups act as ortho/para-directing groups, facilitating iodination at specific positions. In one approach, iodine is introduced using oxidizing agents like sodium hypochlorite (NaOCl), which generates hypoiodous acid (HOI) as the active electrophile. The reaction proceeds through the formation of an iodonium ion (I⁺), which attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. This method ensures precise incorporation of iodine at the sixth position relative to the hydroxyl and carboxyl groups.

An alternative route involves the Sandmeyer reaction, where anthranilic acid (2-aminobenzoic acid) is diazotized using nitrous acid (generated in situ from sodium nitrite and HCl) and subsequently treated with potassium iodide. This method substitutes the amino group with iodine, yielding 2-iodobenzoic acid derivatives. Temperature control is critical here, as excessive heat may lead to byproducts like salicylic acid.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Starting Material | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| Kolbe-Schmitt | Sodium phenoxide | CO₂, H₂SO₄ | 125°C, 100 atm | Salicylic acid |

| Electrophilic Iodination | Salicylic acid | I₂, NaOCl | RT, acidic medium | 2-Hydroxy-6-iodobenzoic acid |

| Sandmeyer Reaction | Anthranilic acid | NaNO₂, HCl, KI | 0–95°C | 2-Iodobenzoic acid |

Mechanochemical and Solvent-Free Condensation Techniques

Recent advancements in synthetic chemistry emphasize solvent-free and mechanochemical methods to enhance sustainability. While traditional approaches often employ solvents like acetic acid or water, emerging techniques explore solid-state reactions. For example, ball-milling protocols have been investigated for the iodination of aromatic compounds, though specific applications to 2-hydroxy-6-iodobenzoic acid remain underexplored in the literature. These methods aim to reduce waste and improve atom economy by eliminating solvent use, aligning with green chemistry principles.

Optimization of Regioselectivity in Iodination and Hydroxylation Reactions

Regioselectivity in iodination is governed by the electronic and steric effects of substituents on the aromatic ring. The hydroxyl group at position 2 and the carboxyl group at position 1 create a meta-directing environment, favoring iodination at position 6. Kinetic studies reveal that reaction temperature significantly impacts regiochemical outcomes. For instance, maintaining temperatures below 95°C during the Sandmeyer reaction prevents undesired side reactions, ensuring selective iodine incorporation.

Protective group strategies further refine regioselectivity. In the synthesis of hydroxy-substituted benzo[d]thiazole derivatives, tert-butyldimethylsilyl (TBDMS) groups are employed to shield hydroxyl moieties during cyclization, enabling precise functionalization at desired positions. This approach could be adapted to 2-hydroxy-6-iodobenzoic acid synthesis by temporarily protecting the hydroxyl group during iodination, thereby directing reactivity to the sixth position.

Key Factors Influencing Regioselectivity:

- Electronic Effects: Electron-donating groups (e.g., -OH, -CO₂H) activate specific ring positions for electrophilic attack.

- Temperature Control: Moderate temperatures (40–95°C) minimize byproduct formation.

- Catalytic Additives: Transition metals like iron or copper may enhance iodination efficiency, though their roles require further study.

Impact of Iodine Substitution Patterns on Antimicrobial Efficacy

The presence of iodine substitution in benzoic acid derivatives significantly influences antimicrobial activity through multiple mechanisms [1] [2] [3]. Research has demonstrated that the position and pattern of iodine substitution directly correlates with enhanced antimicrobial efficacy against various pathogenic microorganisms [1] . The electronic effects of iodine substitution create favorable conditions for membrane penetration and subsequent interaction with cellular targets [5] [6].

Studies examining acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid revealed remarkable antimicrobial activity enhancement compared to standard reference compounds [1]. The most potent derivative, acylhydrazone 20, containing a 5-chloro-2-hydroxy-3-iodo substitution pattern, demonstrated a minimum inhibitory concentration of 1.95 micrograms per milliliter against Micrococcus luteus ATCC 10240, representing a thirty-fold increase in activity compared to nitrofurantoin [1]. This exceptional potency illustrates the synergistic effect of combined halogen substitutions on antimicrobial efficacy [2] [3].

The structure-activity relationship analysis reveals that specific substitution patterns yield optimal antimicrobial performance [1] [7]. Acylhydrazone 21, featuring a 3,5-dibromo-2-hydroxy configuration, exhibited fifteen-fold higher activity than the reference standard with a minimum inhibitory concentration of 3.91 micrograms per milliliter [1]. Similarly, acylhydrazone 17 with 3,5-dichloro-2-hydroxy substitution demonstrated four-fold enhanced activity at 15.62 micrograms per milliliter [1]. These findings indicate that multiple halogen substitutions, particularly at the 3 and 5 positions combined with hydroxyl groups, create optimal conditions for antimicrobial activity [3].

Table 1: Impact of Iodine Substitution Patterns on Antimicrobial Efficacy

| Compound | Target Organism | MIC (µg/mL) | Activity Enhancement | Substitution Pattern |

|---|---|---|---|---|

| 2-Hydroxy-6-iodobenzoic acid | Various gram-positive/negative | Variable | Baseline | 2-hydroxy-6-iodo |

| Acylhydrazone 20 | Micrococcus luteus ATCC 10240 | 1.95 | 30x higher than reference | 5-chloro-2-hydroxy-3-iodo |

| Acylhydrazone 21 | Micrococcus luteus ATCC 10240 | 3.91 | 15x higher than reference | 3,5-dibromo-2-hydroxy |

| Acylhydrazone 17 | Micrococcus luteus ATCC 10240 | 15.62 | 4x higher than reference | 3,5-dichloro-2-hydroxy |

| Acylhydrazone 12 | Micrococcus luteus ATCC 10240 | 31.25 | 2x higher than reference | 5-chloro-2-hydroxy-3-iodo |

| Acylhydrazone 15 | Micrococcus luteus ATCC 10240 | 31.25 | 2x higher than reference | 2-hydroxy-3-nitro |

| Nitrofurantoin (reference) | Micrococcus luteus ATCC 10240 | 62.5 | Reference standard | Not applicable |

The mechanism underlying enhanced antimicrobial activity involves multiple factors including lipophilicity modulation, membrane permeability enhancement, and direct interaction with bacterial enzymes [8] [5]. Halogen substitution patterns influence the electronic distribution within the molecule, affecting both the compound's ability to penetrate bacterial cell walls and its binding affinity to target proteins [5] [6]. The presence of iodine atoms creates favorable van der Waals interactions and halogen bonding opportunities with bacterial membrane components [5] [3].

Quantitative structure-activity relationship studies have established mathematical models predicting antimicrobial activity based on electronic parameters and lipophilicity values [7] [9]. These models indicate that optimal antimicrobial activity requires balanced hydrophobic character combined with specific electronic properties conferred by halogen substitution [9] [10]. The data demonstrates that compounds with strong electron-donating groups attached to the benzene ring and moderate lipophilicity achieve superior antimicrobial performance [10].

Acylhydrazone Conjugates for Targeted Cytotoxicity in Cancer Models

Acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid demonstrate exceptional selective cytotoxicity against cancer cell lines while maintaining minimal toxicity toward normal cells [11] [12] [13]. The unique structural features of these compounds enable targeted cancer cell recognition and subsequent apoptosis induction through multiple molecular mechanisms [11] [14]. Research has established that acylhydrazone linkages provide optimal balance between stability and bioavailability for anticancer applications [15] [16].

The most promising series, designated 7a-e containing para-methoxy phenyl groups, exhibited remarkable cytotoxic activity with half-maximal inhibitory concentration values ranging from 7.52 to 25.41 micromolar against MCF-7 breast cancer cells and 10.19 to 57.33 micromolar against PC-3 prostate cancer cells [11] [12]. Compound 7d emerged as the most potent derivative with half-maximal inhibitory concentration values of 7.52 ± 0.32 micromolar for MCF-7 cells and 10.19 ± 0.52 micromolar for PC-3 cells, while showing no toxicity toward normal ME-16C breast epithelial cells [11] [13].

Table 2: Acylhydrazone Conjugates for Targeted Cytotoxicity in Cancer Models

| Compound Series | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Normal Cell Toxicity | Selectivity Index | Target Mechanism |

|---|---|---|---|---|---|

| 7a-e (p-methoxy phenyl) | 7.52-25.41 | 10.19-57.33 | No toxicity (ME-16C) | High | Cell cycle arrest |

| 7d (most active) | 7.52 ± 0.32 | 10.19 ± 0.52 | No toxicity (ME-16C) | Very high | Apoptosis induction |

| 7c | High activity | High activity | No toxicity | High | Cell proliferation inhibition |

| 7b | High activity | Moderate activity | No toxicity | High | Cell proliferation inhibition |

| 8a-e (furyl derivatives) | Lower activity | Lower activity | No toxicity (ME-16C) | Moderate | Metal chelation |

| 9a-e (isovaleryl derivatives) | Variable activity | Variable activity | No toxicity | Moderate | Variable |

| CIN-1 (cinnamaldehyde derivative) | 81.53 ± 1.51 (SF-295) | 20.43 ± 6.31 | Low toxicity | Moderate | Multi-target |

| CIN-2 (acylhydrazone derivative) | 92.37 ± 3.60 (HL-60) | High activity (HL-60) | Low toxicity | High | Metal chelation |

The mechanism of action involves multiple pathways including cell cycle arrest, apoptosis induction, and inhibition of key cellular signaling cascades [11] [14]. Flow cytometry analysis revealed that compound 7d increases the cell population in the G2-M phase from 6.6 percent to 26.3 percent in T-47D cells, indicating significant cell cycle disruption [14]. Additionally, these compounds demonstrate superior efficacy compared to established chemotherapeutic agents, with compound 5 showing greater tumor cell killing capacity than gefitinib and erlotinib [14].

Structure-activity relationship analysis indicates that the para-methoxy phenyl group at the R2 position is crucial for inducing both cytotoxicity and selectivity against cancer cell lines [11] [12]. The electron-donating effect of the methoxy group activates the aromatic ring, enhancing the compound's interaction with cellular targets [11]. Replacement of the para-methoxy phenyl group with furyl or isovaleryl groups significantly reduces cytotoxic activity, confirming the importance of this specific structural feature [11] [13].

Metal chelation represents another significant mechanism contributing to anticancer activity [16] [17]. Acylhydrazone derivatives possess coordination sites that enable chelation of essential metals such as iron, which cancer cells require for proliferation [16]. This chelation strategy effectively starves cancer cells of necessary growth factors while minimally affecting normal cellular processes [16] [17].

The selectivity profile of these compounds is particularly noteworthy, as they demonstrate high toxicity toward cancer cells while showing minimal effects on normal cell lines [11] [12]. This selective cytotoxicity arises from differential cellular uptake mechanisms and varying sensitivity to apoptotic signals between cancer and normal cells [15] [17]. The compounds induce early and late apoptosis in cancer cells, with percentages increasing from 0.4-0.6 percent in control samples to 9.3-19.2 percent in treated cells [14].

Conformational Analysis of Heterocyclic Derivatives via Crystallography

Single crystal X-ray diffraction analysis provides comprehensive insights into the three-dimensional structure and conformational behavior of 2-hydroxy-6-iodobenzoic acid derivatives [18] [19] [20]. These crystallographic studies reveal crucial information about molecular geometry, intermolecular interactions, and solid-state packing arrangements that directly influence biological activity [21] [18]. The precise determination of bond lengths, bond angles, and torsion angles enables understanding of structure-function relationships in these bioactive compounds [18] [20].

Crystallographic analysis of iodobenzoic acid derivatives demonstrates characteristic features including typical sandwich structures and specific hydrogen bonding patterns [19] [22]. The crystal structure of 4-iodobenzoic acid, solved in space group P21/n, reveals dimerization in the solid state about a center of inversion [22]. Variable temperature X-ray diffraction studies indicate a phase transition occurring at 230.77 K, with corresponding changes in molecular dynamics and electron density distribution [22].

Table 3: Conformational Analysis of Heterocyclic Derivatives via Crystallography

| Compound Type | Space Group | Unit Cell Parameters | Key Interactions | Conformational Features | Temperature Effects |

|---|---|---|---|---|---|

| 4-Iodobenzoic acid | P2₁/n | a=30.36(3), b=6.04(1), c=4.16(1) Å, β=97.4(1)° | Van der Waals I-I contacts, hydrogen bonding | Phase transition at 230.77 K | Variable temperature studies |

| 2-Iodobenzamide | Monoclinic | Hydrogen bonding patterns | N-H⋯O hydrogen bonds, C-I⋯π interactions | Dimeric and tetrameric arrangements | Room temperature stable |

| 2-Iodo-N-phenylbenzamide | Monoclinic | Chain formation via hydrogen bonds | N-H⋯O chains, C-I⋯π contacts | Sheet formation in ab diagonal | Room temperature stable |

| 5-Hydroxy-2-iodobenzoic acid | CCDC 748846 | Available in CCDC database | Hydrogen bonding network | Typical benzoic acid conformation | Not specified |

| p-Iodobenzoic acid | P2₁/a | a=30.36, b=6.04, c=4.16 Å | Isostructural with p-bromobenzoic acid | Monoclinic structure | Room temperature analysis |

The molecular geometry analysis reveals that iodine substitution significantly influences the electronic distribution and conformational preferences of benzoic acid derivatives [23] [22] [20]. The iodine-iodine distances in layered structures fall within van der Waals contact radii, creating stabilizing interactions that affect electron density distribution [22]. These halogen-halogen contacts contribute to the overall stability of the crystal structure and influence the compound's physical properties [22] [24].

Hydrogen bonding patterns play a crucial role in determining crystal packing arrangements and molecular recognition properties [25] [19] [26]. In 2-iodobenzamide, N-H⋯O hydrogen bonds form two sets of closed rings, generating both dimeric and tetrameric arrangements [26]. These hydrogen bonding motifs combine with C-I⋯π halogen bonds to create extended sheet structures in the bc plane [24] [26]. The formation of such organized structures directly influences the compound's solubility, stability, and biological activity [27] [25].

Conformational flexibility analysis using density functional theory calculations reveals that heterocyclic derivatives possess multiple accessible conformations in solution [28]. Static conformational analysis of related compounds shows that diethylamino groups exist as ensembles of seven conformers in rapid equilibrium at room temperature [28]. This conformational entropy contributes significantly to solubilization processes, with calculated values indicating a threefold increase in equilibrium constant toward dissolution compared to rigid analogs [28].

The crystallographic data demonstrates that molecular planarity and aromatic stacking interactions are fundamental features determining solid-state behavior [27] [19]. The 7-diethylaminocoumarin derivatives leverage pronounced local dipole moments and inherently planar configurations to facilitate different modes of π-stacking interactions [27]. These interactions are strongly directed by C-H⋯O contacts between carbonyl groups and adjacent molecular fragments [27] [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant